

# Chemical structure and properties of tribenuron-methyl

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## Compound of Interest

Compound Name: Tribenuron

Cat. No.: B104746

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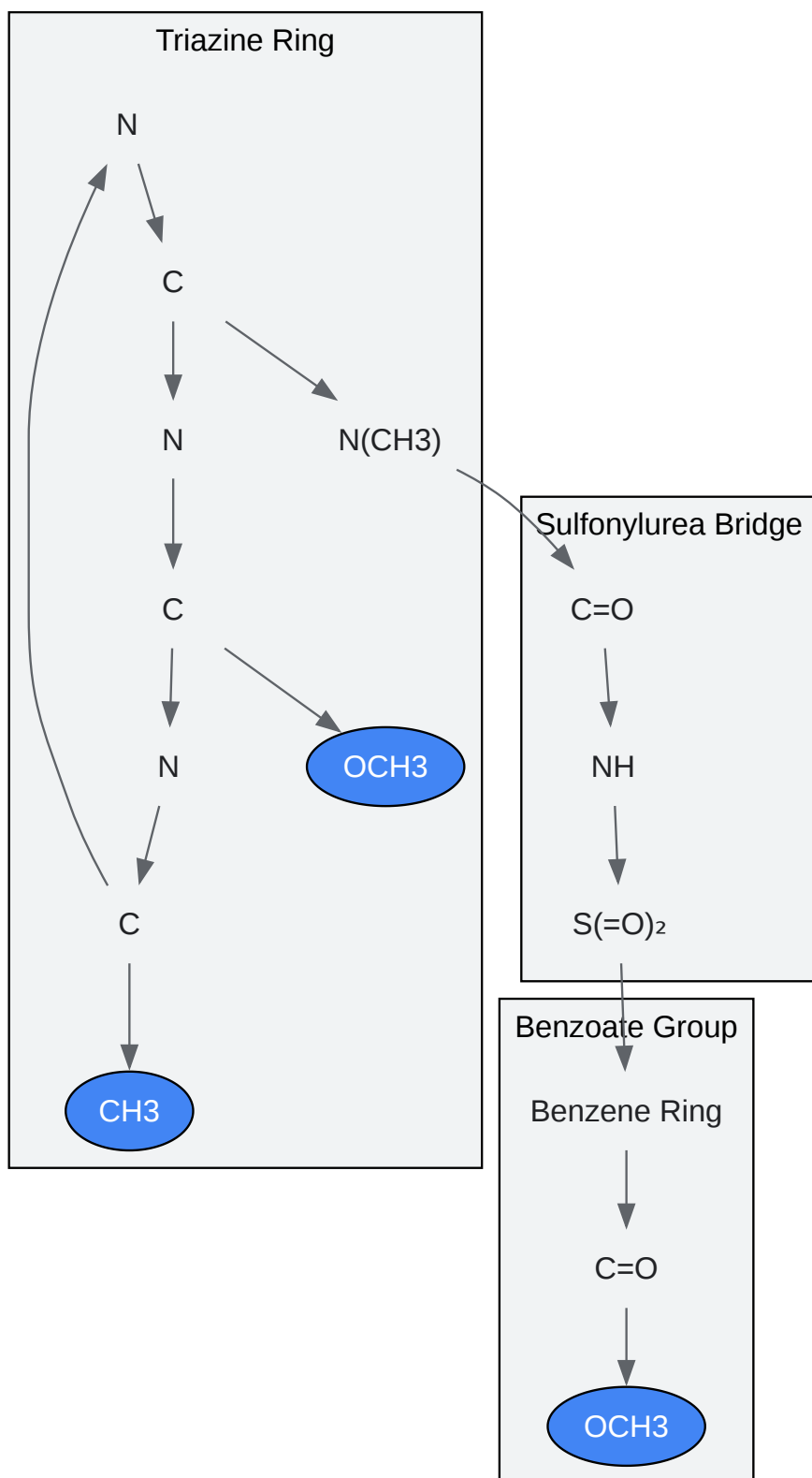
An In-depth Technical Guide on the Chemical Structure and Properties of **Tribenuron-methyl**

## Chemical Identity and Structure

**Tribenuron-methyl** is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in cereal crops.[1][2][3] It is the methyl ester of **tribenuron**.[4]

- IUPAC Name: Methyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate[1]
- CAS Number: 101200-48-0
- Chemical Formula: C<sub>15</sub>H<sub>17</sub>N<sub>5</sub>O<sub>6</sub>S
- Molecular Weight: 395.39 g/mol

Chemical Structure:



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Caption: Chemical structure of **tribenuron-methyl**.

## Physicochemical Properties

The physicochemical properties of **tribenuron-methyl** are summarized in the table below. These properties influence its environmental fate and behavior.

Property	Value	Reference
Appearance	White to off-white solid/colorless crystals	
Melting Point	141-142 °C	
Density	1.46 g/cm <sup>3</sup> at 20 °C	
Vapor Pressure	3.9 x 10 <sup>-10</sup> mm Hg at 25 °C	
Water Solubility	pH dependent: 28 mg/L (pH 4), 50 mg/L (pH 5), 280 mg/L (pH 6), 2483 mg/L (pH 7), 18300 mg/L (pH 9) at 20-25°C	
Octanol-Water Partition Coefficient (log P)	0.38 - 0.78 (pH 7, 25 °C)	
Acidity (pKa)	4.65 - 4.7	
Stability	Stable to light. Hydrolyzes rapidly at pH < 7 or > 12. Soil half-life is typically 5-20 days.	

## Mechanism of Action

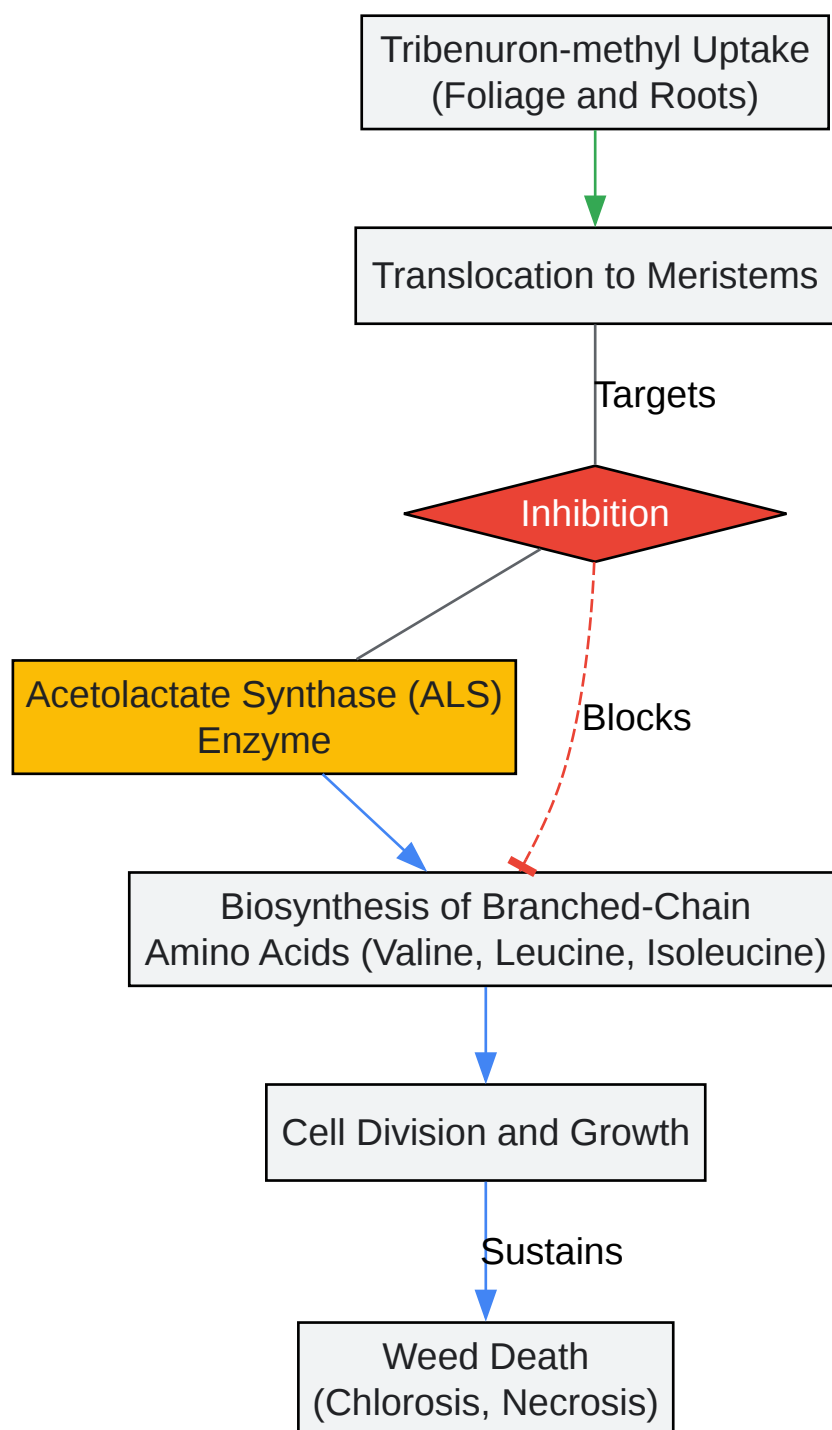
**Tribenuron-methyl** is a selective, systemic herbicide that is absorbed primarily through the foliage, with little soil activity. It belongs to the sulfonylurea class of herbicides and functions as an acetolactate synthase (ALS) inhibitor.

The signaling pathway is as follows:

- Uptake: The herbicide is absorbed by the leaves and roots of the target weed.

- **Translocation:** It is then translocated through the plant's vascular system to the meristematic tissues, which are areas of active cell division and growth.
- **Enzyme Inhibition:** In these tissues, **tribenuron**-methyl inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).
- **Amino Acid Synthesis Blockage:** ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine.
- **Cessation of Growth:** The inhibition of ALS leads to a rapid halt in the production of these essential amino acids, which in turn stops cell division and plant growth.
- **Visible Symptoms:** Symptoms such as chlorosis (yellowing of leaves) appear within days, followed by necrosis and the death of the weed within 10-25 days under optimal conditions.

Crop selectivity is achieved through differential metabolism. Cereal crops like wheat and barley can rapidly metabolize **tribenuron**-methyl into non-toxic substances, whereas susceptible broadleaf weeds lack this ability.



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Caption: Mechanism of action of **tribenuron-methyl** as an ALS inhibitor.

## Toxicological Profile

**Tribenuron**-methyl generally exhibits low acute toxicity to mammals. The toxicological data is summarized in the table below.

Endpoint	Value/Classification	Reference
Acute Oral LD50 (Rat)	> 5000 mg/kg	
Acute Dermal LD50 (Rabbit)	> 2000 mg/kg	
Acute Inhalation LC50 (Rat)	> 5.0 mg/L	
Carcinogenicity (EPA)	Group C "Possible Human Carcinogen"	
Toxicity to Fish (96h LC50)	139.45 mg/L (Silver Carp), 289.08 mg/L (Common Carp)	
Toxicity to Birds	Low toxicity	
Toxicity to Aquatic Invertebrates	Low toxicity	
Human Health Effects	Changes in body and organ weights observed in animal studies. No evidence of neurotoxicity or increased susceptibility for infants and children.	

## Experimental Protocols

### Synthesis of Tribenuron-methyl

A common method for the synthesis of **tribenuron**-methyl is a one-pot, two-step process.

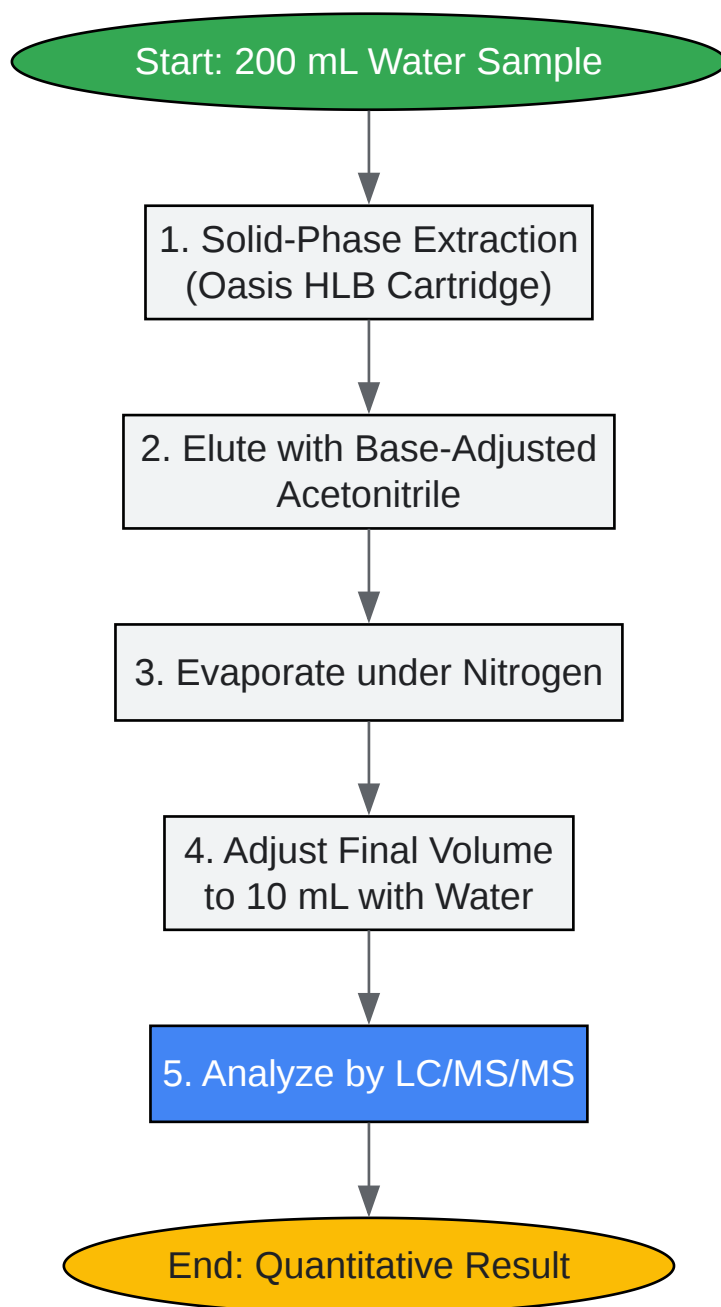
- Step 1: Methyl o-sulphamoylbenzoate reacts with solid phosgene in a solvent (e.g., xylene) with a catalyst.
- Step 2: The resulting intermediate compound then undergoes a second reaction with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine to yield the final **tribenuron**-methyl product.

## Analytical Method for Determination in Water

A validated method for the detection and quantification of **tribenuron-methyl** and its metabolites in water utilizes solid-phase extraction (SPE) followed by liquid chromatography with tandem mass spectrometry (LC/MS/MS).

### Protocol Summary:

- **Sample Preparation:** A 200 mL water sample is filtered.
- **Solid-Phase Extraction (SPE):** The filtered water is passed through an Oasis HLB SPE cartridge to concentrate the analytes.
- **Elution:** The cartridge is washed, and then the analytes are eluted using 15 mL of base-adjusted acetonitrile.
- **Solvent Evaporation:** 1 mL of water is added to the eluate, and the volume is reduced to less than 1 mL under a stream of nitrogen.
- **Reconstitution:** The final volume is adjusted to 10 mL with water.
- **Analysis:** The prepared sample is analyzed by reversed-phase liquid chromatography (LC) coupled with positive ion electrospray mass spectrometry/mass spectrometry (MS/MS).
- **Quantification:** The Limit of Quantitation (LOQ) for this method is 0.050 µg/L, and the Limit of Detection (LOD) is estimated to be 0.005 µg/L.



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Caption: Workflow for the analysis of **tribenuron**-methyl in water.

## Residue Analysis in Crops

An analytical method for determining **tribenuron**-methyl residues in crops like soybeans, peanuts, and corn involves extraction, cleanup, and analysis by High-Performance Liquid Chromatography (HPLC).



- Homogenization and Extraction: The crop sample is homogenized with acetone, followed by extraction with ethyl acetate.
- Solvent Removal: The extract is evaporated to dryness.
- Defatting (if necessary): For fatty matrices like soybeans and peanuts, the residue is defatted using an acetonitrile-n-hexane partition.
- Cleanup: The residue is cleaned up using a Florisil column and a Bond Elut® SAX cartridge column.
- HPLC Analysis: The final sample is analyzed on an HPLC system with an ODS-2 column, using a mobile phase of acetonitrile-water-phosphoric acid (50:50:0.01). Detection is performed at 240 nm.
- Quantification: The detection limit for this method in crops is 0.01 ppm. ppm. [16]

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